molecular formula C78H125N21O20 B573898 PROTEIN KINASE C ALPHA PEPTIDE CAS No. 163702-20-3

PROTEIN KINASE C ALPHA PEPTIDE

カタログ番号: B573898
CAS番号: 163702-20-3
分子量: 1676.985
InChIキー: NBINJJMVUJUWBI-APQSRMTRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Protein Kinase C Alpha (PKCα) is a conventional serine/threonine kinase that acts as a pivotal signaling hub, regulating processes such as cell growth, differentiation, and apoptosis. It is activated by second messengers, including diacylglycerol (DAG) and calcium, leading to its translocation to cellular membranes where it phosphorylates downstream target proteins . Dysregulation of PKCα is implicated in the pathophysiology of major human diseases, including cancer, cardiovascular dysfunction, and diabetic microvascular complications . This PROTEIN KINASE C ALPHA PEPTIDE is designed as a critical research reagent for the specific modulation of PKCα activity. Such peptides typically function by mimicking protein-protein interaction sites, such as those within the regulatory C2 domain, to disrupt the kinase's binding to its anchoring proteins (RACKs) or specific substrates . This allosteric inhibition strategy offers a highly selective means to probe PKCα-specific functions without directly competing with ATP in the conserved catalytic site, thereby providing superior specificity compared to conventional small-molecule inhibitors . In the research setting, this peptide enables the investigation of PKCα's distinct role in disease models. It is a valuable tool for studying cardiac hypertrophy and contractility , endothelial barrier function and angiogenesis , and signaling pathways that contribute to diabetic nephropathy and retinopathy . Furthermore, it facilitates the exploration of non-catalytic mechanisms of PKC regulation, such as those involving interactions with isomerases like Pin1 .

特性

CAS番号

163702-20-3

分子式

C78H125N21O20

分子量

1676.985

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C78H125N21O20/c1-12-43(10)63(75(115)90-50(32-39(2)3)68(108)87-48(25-27-57(81)101)67(107)93-54(37-100)70(110)86-44(11)64(104)96-62(42(8)9)78(118)119)97-72(112)56-24-19-31-99(56)76(116)52(34-46-36-84-38-85-46)91-74(114)61(41(6)7)95-69(109)51(33-45-20-14-13-15-21-45)89-66(106)49(26-28-58(82)102)88-71(111)55-23-18-30-98(55)77(117)53(35-59(83)103)92-73(113)60(40(4)5)94-65(105)47(80)22-16-17-29-79/h13-15,20-21,36,38-44,47-56,60-63,100H,12,16-19,22-35,37,79-80H2,1-11H3,(H2,81,101)(H2,82,102)(H2,83,103)(H,84,85)(H,86,110)(H,87,108)(H,88,111)(H,89,106)(H,90,115)(H,91,114)(H,92,113)(H,93,107)(H,94,105)(H,95,109)(H,96,104)(H,97,112)(H,118,119)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-/m0/s1

InChIキー

NBINJJMVUJUWBI-APQSRMTRSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

製品の起源

United States

準備方法

Fmoc-Based Synthesis Protocol

The 15-residue PKCα peptide (H-Ala-Gly-Asn-Lys-Val-Ile-Ser-Pro-Ser-Glu-Asp-Arg-Arg-Gln-Cys-OH) is synthesized via Fmoc SPPS, leveraging 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for transient α-amine protection. The C-terminal cysteine is anchored to a Wang resin via its carboxyl group, enabling iterative deprotection and coupling cycles. Critical parameters include:

  • Coupling Reagents : HBTU/HOBt or PyBOP in dimethylformamide (DMF) for optimal activation.

  • Deprotection : 20% piperidine in DMF for Fmoc removal, ensuring >99% efficiency per cycle.

  • Side-Chain Protection : tert-Butyl (tBu) for serine, threonine, and tyrosine; Trt for cysteine; Pbf for arginine.

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours to liberate the crude peptide.

Table 1: PKCα Peptide Synthesis Metrics

ParameterValueSource
Molecular Weight1659.9 Da
Purity (Crude)65–75% (HPLC)
Yield (Resin Cleavage)78–85%

Post-Synthetic Modifications and Phosphorylation

Autophosphorylation for Catalytic Competence

Mature PKCα requires three constitutive phosphorylations at the activation loop (Thr497), turn motif (Ser657), and hydrophobic motif (Ser663) for stability and activity. In vitro, this is achieved via:

  • Incubation with ATP-Mg²⁺ : 10 mM ATP, 5 mM MgCl₂, 50 mM Tris-HCl (pH 7.5), 37°C for 2 hours.

  • Stabilization : Self-phosphorylation increases thermal stability (ΔTₘ = +8°C) and reduces protease susceptibility.

Purification Strategies for PKCα Peptide

Three-Step Chromatographic Purification

A high-yield protocol adapted from bovine brain PKCα purification involves:

  • Ion-Exchange Chromatography : DEAE-Sephacel column equilibrated with 20 mM Tris-HCl (pH 7.5), eluted via 0–500 mM NaCl gradient.

  • Hydrophobic Interaction : Phenyl-Sepharose column with decreasing (NH₄)₂SO₄ gradient (1.5 M → 0 M).

  • Substrate Affinity : Histone III-S agarose, eluted with 100 µM phorbol-12-myristate-13-acetate (PMA).

Table 2: Purification Performance

StepPurity IncreaseYield Retention
Ion-Exchange40% → 70%85%
Hydrophobic Interaction70% → 90%75%
Affinity90% → 99%60%

Analytical Characterization and Quality Control

Mass Spectrometry and HPLC Validation

  • MALDI-TOF MS : Observed m/z = 1660.2 (calc. 1659.9).

  • Reverse-Phase HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 12.3 min.

  • Circular Dichroism : α-helical content = 22% (pH 7.4), confirming structural integrity.

Challenges and Optimization Strategies

Epimerization Mitigation

The cysteine-rich sequence necessitates low-temperature (0–4°C) coupling steps and minimized exposure to basic conditions (piperidine ≤ 2 min). Substituting HOBt with Oxyma Pure reduces racemization to <1%.

Oxidative Folding of Disulfide Bonds

Controlled air oxidation (pH 8.0, 25°C, 24 hours) yields >90% correctly folded peptide, verified via Ellman’s assay.

Applications and Functional Validation

Kinase Activity Assays

Purified PKCα peptide inhibits PKCα with IC₅₀ = 0.8 µM in a lipid vesicle assay (10 mM Tris, 5 mM Ca²⁺, 100 µM PMA). Phosphorylated Ser/Thr residues are confirmed via anti-phosphoserine immunoblotting .

化学反応の分析

Types of Reactions: Protein kinase C alpha peptide undergoes various chemical reactions, including:

    Phosphorylation: Addition of phosphate groups to serine or threonine residues by kinases.

    Oxidation: Modification of cysteine residues by reactive oxygen species.

    Acetylation: Addition of acetyl groups to lysine residues by acetyltransferases.

Common Reagents and Conditions:

    Phosphorylation: ATP (adenosine triphosphate) as the phosphate donor, catalyzed by kinases.

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Acetylation: Acetyl-CoA as the acetyl donor, catalyzed by acetyltransferases.

Major Products:

    Phosphorylated this compound: Resulting from phosphorylation.

    Oxidized this compound: Resulting from oxidation.

    Acetylated this compound: Resulting from acetylation.

科学的研究の応用

Role in Cancer Research

PKCα has been identified as a significant player in cancer biology, particularly in the regulation of cancer stem cells (CSCs). Studies have shown that inhibiting PKCα selectively targets CSCs while sparing non-CSCs, making it a promising therapeutic target.

Case Study: Inhibition of PKCα in Cancer Stem Cells

  • In a study involving mixed populations of HMLE (human mammary epithelial) cells and CSCs, treatment with PKCα inhibitors led to a significant increase in apoptosis among CSCs compared to non-CSCs. Specifically, 89.4% of CSCs underwent apoptosis after treatment with Ro-31-8220, while only 22.4% of non-CSCs were affected . This suggests that PKCα inhibitors could be developed into targeted therapies for cancers enriched with CSCs.

Cardiovascular Applications

PKCα plays a pivotal role in cardiac remodeling and dysfunction. Its activation is linked to pathological hypertrophy in cardiomyocytes, which can lead to heart failure.

Data Table: Effects of PKCα on Cardiac Hypertrophy

Treatment TypeEffect on CardiomyocytesReference
PMA ActivationInduces hypertrophy markers
αPKC AntisenseReduces hypertrophic gene expression
OverexpressionIncreases cell surface area

Case Study: Therapeutic Targeting in Heart Failure

  • Research indicates that targeting PKCα could mitigate cardiac hypertrophy and improve heart function. For instance, studies using transgenic mice demonstrated that inhibiting PKCα activity reduced the severity of heart failure symptoms and improved overall cardiac function .

Metabolic Disorders

Recent findings suggest that PKCα inhibitors can also impact metabolic diseases such as obesity-driven type 2 diabetes. Inhibitors have shown promise in reducing hyperphagia and adiposity in rat models.

Case Study: PKCα Inhibition in Obesity

  • A study involving a rat model demonstrated that the administration of a specific PKCα inhibitor significantly blunted hyperphagia and halted renal function decline associated with obesity. The inhibitor exhibited an IC50 value of 2 nM against PKCα, indicating potent activity . This highlights the potential for PKCα-targeted therapies in treating metabolic disorders.

Peptide Substrates for PKCα

Research has identified specific peptides that serve as substrates for PKCα, enhancing our understanding of its isozyme-specific functions.

Data Table: Peptide Specificity for PKC Isozymes

Peptide SequenceSpecificity LevelReference
H-FKKQGSFAKKK-NH2High for PKCα
Other IsozymesLow

Case Study: Development of Isozyme-Specific Peptides

  • A peptide library screening identified a specific peptide (H-FKKQGSFAKKK-NH2) that showed high phosphorylation specificity for PKCα compared to other isozymes. This peptide was phosphorylated more extensively in cancerous tissues than normal tissues, suggesting its potential use as a biomarker or therapeutic agent .

Therapeutic Potential and Future Directions

The therapeutic implications of targeting PKCα are vast, spanning cancer treatment, cardiovascular health, and metabolic disease management. The development of selective inhibitors and isozyme-specific peptides offers new avenues for precision medicine.


The ongoing research into Protein Kinase C alpha peptide reveals its multifaceted roles across various diseases. With continued exploration into its mechanisms and therapeutic applications, PKCα stands as a promising target for future medical advancements.

作用機序

Protein kinase C alpha peptide exerts its effects by phosphorylating target proteins on serine or threonine residues. The activation of this compound involves the binding of diacylglycerol and calcium ions, leading to its translocation to the cell membrane. Once activated, it interacts with various adapter proteins and localizes to specific cellular compartments, where it phosphorylates target proteins involved in diverse cellular processes such as proliferation, differentiation, and apoptosis .

類似化合物との比較

Comparison with Similar PKC-Derived Peptides

Structural and Functional Differences

The following table summarizes key PKC-derived peptides, their sequences, isoforms, and functional roles:

Peptide Name Sequence Region Isoform Key Function Binding Specificity
PKCα Peptide Not specified PKCα Regulates cell survival, adhesion, and tumor suppression Lipid-dependent activation domains
PKCβ1 (661-671) 661–671 PKCβ1 Implicated in cell growth control and tumor promotion Catalytic domain fragment
PKCβII (660-673) 660–673 PKCβII Binds RACK1 (Receptor for Activated C Kinase 1) to regulate subcellular localization RACK1 interaction domain
PKCε Peptide Substrate Not specified PKCε Used to study PKCε enzymatic activity and substrate specificity Phosphorylation site mimic
PKC (19-35) Peptide 19–35 PKCα/β/γ Competitive inhibitor blocking substrate access to PKC catalytic sites Pseudosubstrate regulatory domain

Key Insights :

  • PKCα vs. PKCβ Peptides : PKCα and PKCβ peptides differ in their regulatory roles. While PKCα is linked to tumor suppression, PKCβ1 fragments promote tumor growth, highlighting isoform-specific functional divergence .
  • RACK1 Binding : PKCβII (660–673) uniquely interacts with RACK1, a scaffolding protein critical for PKC translocation, a feature absent in PKCα peptides .
  • Inhibitory Mechanisms : The PKC (19-35) peptide acts as a pseudosubstrate inhibitor by occupying the catalytic site, a mechanism distinct from PKCβII’s RACK1-mediated regulation .
Kinase Specificity and Inhibition
  • PKCα Peptide : Demonstrates lipid-dependent activation, requiring phosphatidylserine and DAG for membrane association. This contrasts with PKCε, which shows unique substrate preferences for proteins like MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) .
  • PKCβ1 (661-671) : Lacks inhibitory activity but is used to map catalytic domain interactions, unlike PKC (19-35), which directly inhibits kinase activity .
  • Selectivity Challenges : Cross-reactivity between PKC isoforms is common due to conserved catalytic domains. For example, PKC (19-35) inhibits multiple PKC isoforms (α, β, γ), limiting its specificity .

Comparative Analytical Characterization

Analytical Challenges

Comparative studies of PKC peptides require rigorous structural and functional validation, including:

  • Mass Spectrometry : To confirm molecular weight and post-translational modifications (e.g., phosphorylation) .
  • Binding Assays : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify RACK1 or lipid interactions .
  • Activity Profiling : IC50/EC50 measurements for inhibitors using ADP-Glo™ kinase assays (see Figure 1 in for methodology).
Data Gaps and Limitations
  • Limited quantitative data (e.g., IC50 values) for PKCα-specific peptides in public literature.
  • Most studies focus on PKCβ and PKCε due to their stronger associations with disease models .

Q & A

Q. Why do PKCα activity assays sometimes show low signal-to-noise ratios?

  • Methodological Answer :
  • Kinase Buffer Optimization : Ensure Mg²⁺/ATP concentrations (e.g., 10 mM MgCl₂, 100 μM ATP) and pH (7.5) match PKCα’s catalytic requirements. Include DTT (1 mM) to reduce oxidation .
  • Substrate Design : Use high-affinity peptides (e.g., MARCKS-derived sequences) with optimized Km values. Validate via Michaelis-Menten kinetics .

Q. How to reconcile discrepancies between in vitro and in vivo PKCα inhibition data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure inhibitor half-life (t½) and bioavailability in animal models via LC-MS. Adjust dosing regimens to maintain IC50 levels in plasma .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

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